![molecular formula C12H9ClN4O B13692165 2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This process can be optimized to yield the desired compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrazines.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and photophysical properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The triazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazole-fused heterocycle with similar structural features.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazole and thiadiazine ring system.
Uniqueness
2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups
Properties
Molecular Formula |
C12H9ClN4O |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-10-3-2-8(13)6-9(10)12-15-11-7-14-4-5-17(11)16-12/h2-7H,1H3 |
InChI Key |
LLZZIBIGHNUWBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN3C=CN=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


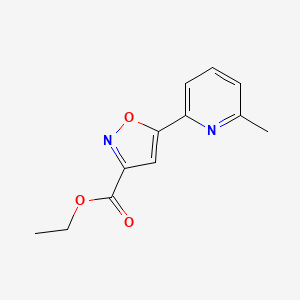

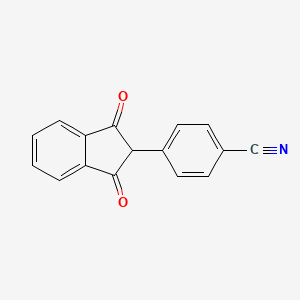
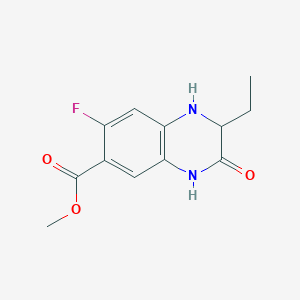
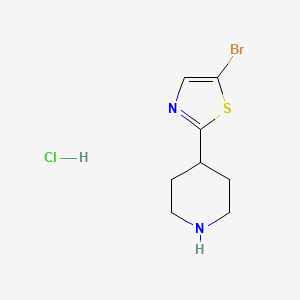
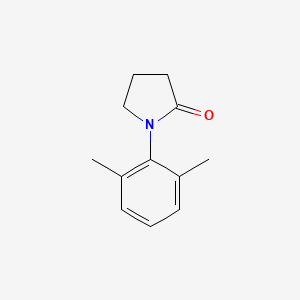
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)

![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)

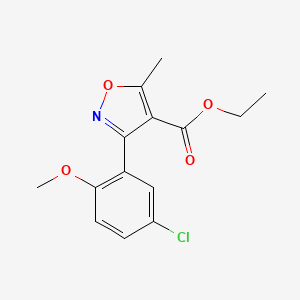
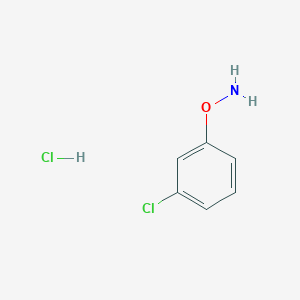
![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
